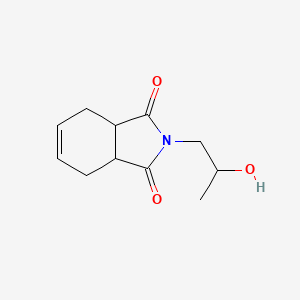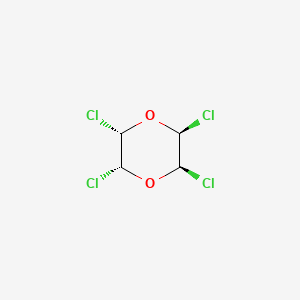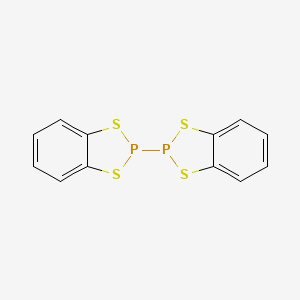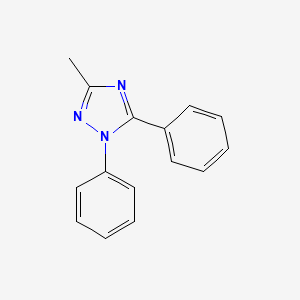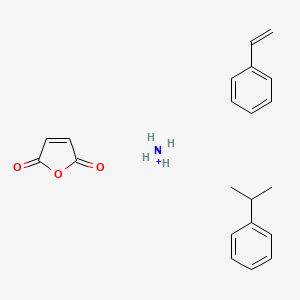
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt: is a complex chemical compound that finds applications in various fields, including industrial and scientific research. This compound is known for its unique structural properties and reactivity, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt typically involves the telomerization of 2,5-furandione with ethenylbenzene and (1-methylethyl)benzene. The reaction conditions often include the use of specific catalysts and solvents to facilitate the telomerization process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The ammonium salt form is typically obtained by neutralizing the telomerized product with an appropriate ammonium source.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural properties make it valuable for creating polymers and other advanced materials.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with biological molecules in specific ways, providing insights into biochemical processes.
Medicine: In medicine, the compound’s derivatives may be explored for their potential therapeutic properties. Research may focus on its ability to interact with biological targets and its potential as a drug candidate.
Industry: In industrial applications, the compound is used in the production of coatings, adhesives, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt involves its interaction with specific molecular targets. The compound’s structure allows it to form stable complexes with other molecules, facilitating various chemical reactions. The pathways involved may include catalytic cycles, where the compound acts as a catalyst or intermediate in the reaction.
類似化合物との比較
- 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, 2-butoxyethyl ester, ammonium salt
- 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, cyclohexyl 1-methylethyl ester, ammonium salt
Comparison: Compared to similar compounds, 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt exhibits unique reactivity and stability. Its ammonium salt form enhances its solubility and makes it suitable for various applications. The presence of ethenylbenzene and (1-methylethyl)benzene in its structure provides additional functional groups that can participate in diverse chemical reactions, setting it apart from other related compounds.
特性
CAS番号 |
52720-34-0 |
|---|---|
分子式 |
C21H26NO3+ |
分子量 |
340.4 g/mol |
IUPAC名 |
azanium;cumene;furan-2,5-dione;styrene |
InChI |
InChI=1S/C9H12.C8H8.C4H2O3.H3N/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h3-8H,1-2H3;2-7H,1H2;1-2H;1H3/p+1 |
InChIキー |
TZBCZHVFJISLNX-UHFFFAOYSA-O |
正規SMILES |
CC(C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
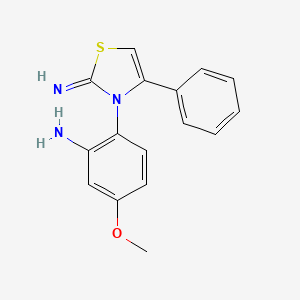
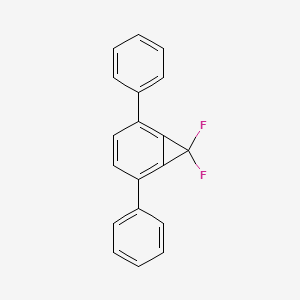
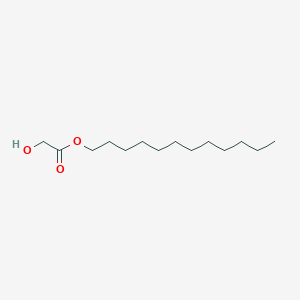
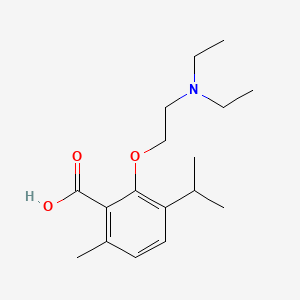
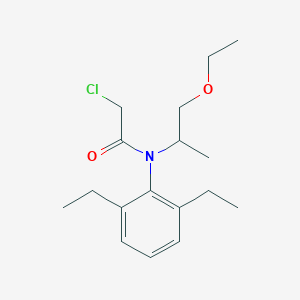
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)

